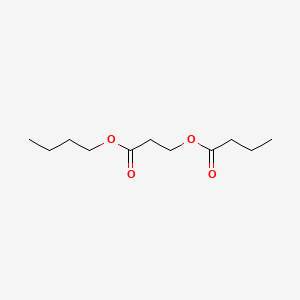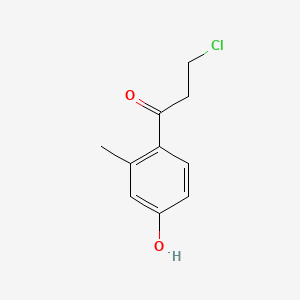
Propiophenone, 3-chloro-4'-hydroxy-2'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a phenyl group attached to a propiophenone backbone, with additional substituents including a chlorine atom at the 3-position, a hydroxyl group at the 4’-position, and a methyl group at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting propiophenone can then be further modified through chlorination, hydroxylation, and methylation reactions to introduce the desired substituents .
Industrial Production Methods
In industrial settings, the production of this compound may involve the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at elevated temperatures (450-550°C). This method allows for the efficient production of propiophenone derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of propiophenone, 3-chloro-4’-hydroxy-2’-methyl- involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- can be compared with other similar compounds such as:
Acetophenone: Lacks the additional substituents present in propiophenone derivatives.
Butyrophenone: Contains a longer alkyl chain compared to propiophenone.
Hydroxypropiophenone: Similar structure but without the chlorine and methyl substituents.
Properties
CAS No. |
7182-41-4 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-chloro-1-(4-hydroxy-2-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7-6-8(12)2-3-9(7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
RJRDUQRZKQFIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


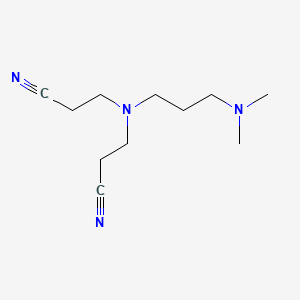

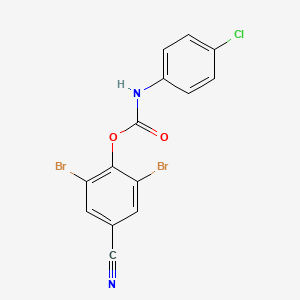
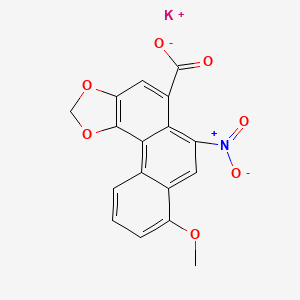
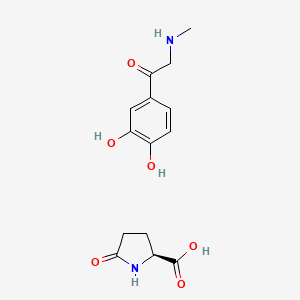
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

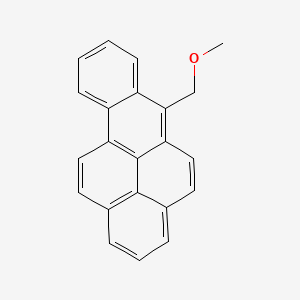
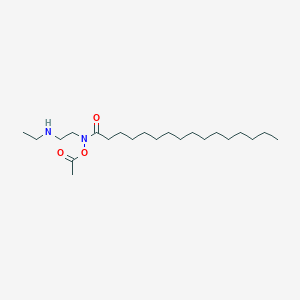
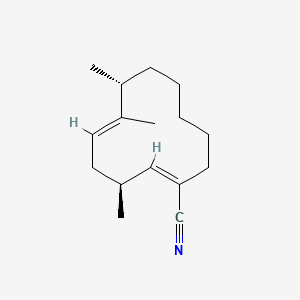

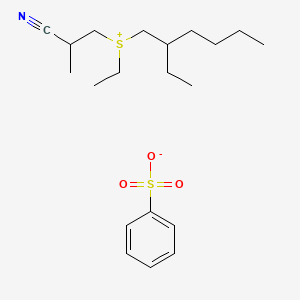
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
